6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine
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Overview
Description
6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is an organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method starts with the bromination of a quinazoline derivative, followed by the introduction of the 2,6-dimethylphenyl group through a nucleophilic substitution reaction. The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could produce a variety of quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory properties, suggesting potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinazoline: Lacks the bromine and dimethylphenyl groups, which may affect its biological activity.
6-bromoquinazoline: Lacks the phenyl and dimethylphenyl groups, potentially altering its reactivity and applications.
N-(2,6-dimethylphenyl)quinazoline: Lacks the bromine and phenyl groups, which could influence its chemical properties.
Uniqueness
6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is unique due to the combination of substituents on the quinazoline core. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3/c1-14-7-6-8-15(2)20(14)25-22-24-19-12-11-17(23)13-18(19)21(26-22)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKZSDECKCYMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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